DKP-insulin - 133107-49-0

DKP-insulin

Catalog Number: EVT-1520285
CAS Number: 133107-49-0
Molecular Formula: C12H15N3O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DKP-insulin is synthesized through various chemical methods, primarily focusing on the manipulation of peptide chains to achieve the desired diketopiperazine configuration. The synthesis often involves combining insulin A and B chains in a controlled environment to facilitate proper folding and disulfide bond formation.

Classification

DKP-insulin belongs to the class of peptide hormones and is specifically categorized as an insulin analog. Its structural modifications distinguish it from native insulin, affecting its pharmacokinetic properties and receptor binding affinity.

Synthesis Analysis

Methods

The synthesis of DKP-insulin typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form peptide chains. A notable method involves the use of reversible crosslinking between the N-termini of the A and B chains, facilitating their ligation under redox conditions.

Technical Details

  1. Peptide Chain Assembly: The A and B chains are synthesized separately using Fmoc chemistry. The A-chain synthesis begins with coupling amino acids in a controlled environment, followed by purification steps.
  2. Crosslinking: The introduction of a polyethylene glycol-based crosslinker aids in aligning the A and B chains for effective folding.
  3. Folding Conditions: The ligated intermediate undergoes folding in a buffer containing cysteine and cystine at alkaline pH, promoting disulfide bond formation.
  4. Conversion to DKP-Insulin: After initial folding, diketopiperazine cyclization occurs, leading to the formation of DKP-insulin with a yield often exceeding 60% after purification via high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

DKP-insulin features a cyclic structure formed by diketopiperazine moieties, which enhances its stability compared to linear insulin forms. The specific arrangement of amino acids within this structure plays a crucial role in its biological activity.

Data

The atomic structure of DKP-insulin has been elucidated through X-ray crystallography, revealing critical details about its conformation and interactions with insulin receptors. The resolution achieved during these studies typically reaches 1.6 Å, providing insights into molecular interactions .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of DKP-insulin include:

  • Ligation: The coupling of the A and B chains through an oxime or similar linkage.
  • Cyclization: The formation of diketopiperazine through intramolecular reactions that stabilize the peptide structure.
  • Disulfide Bond Formation: Essential for maintaining the three-dimensional conformation necessary for biological activity.

Technical Details

The reaction conditions are meticulously controlled to favor specific configurations that enhance yield and purity. For example, adjusting pH levels during folding can significantly impact the efficiency of disulfide bond formation .

Mechanism of Action

Process

DKP-insulin functions by mimicking natural insulin's action on target cells. Upon binding to insulin receptors, it initiates a cascade of intracellular signaling pathways that regulate glucose uptake and metabolism.

Data

Studies indicate that while DKP-insulin may exhibit altered binding affinities compared to native insulin, it retains sufficient activity to elicit physiological responses in diabetic models .

Physical and Chemical Properties Analysis

Physical Properties

DKP-insulin typically appears as a white powder or lyophilized solid. Its solubility is influenced by pH and ionic strength, which are critical for formulation in therapeutic applications.

Chemical Properties

  • Molecular Weight: Varies depending on specific modifications but generally aligns closely with that of natural insulin.
  • Stability: Enhanced stability due to diketopiperazine formation reduces susceptibility to enzymatic degradation.
  • Reactivity: Exhibits reactivity consistent with peptide hormones, including potential modifications through acylation or pegylation for improved pharmacokinetics.

Relevant data from studies suggest that DKP-insulin maintains structural integrity under physiological conditions while allowing for modifications that can enhance therapeutic efficacy .

Applications

Scientific Uses

DKP-insulin serves multiple purposes in scientific research:

  • Diabetes Treatment: Investigated as a potential therapeutic agent due to its ability to regulate blood glucose levels effectively.
  • Biochemical Studies: Utilized in studies exploring insulin receptor interactions and mechanisms of action at the molecular level.
  • Drug Development: Provides a platform for developing new insulin analogs with tailored pharmacological profiles aimed at improving patient outcomes in diabetes management.
Introduction to DKP-Insulin

Definition and Structural Characteristics of DKP-Insulin

DKP-insulin (Des-Pentapeptide-insulin) is an engineered insulin analog characterized by specific modifications in the C-terminal region of the B-chain. The most studied variant features a B24 tyrosine substitution (B24Y) alongside truncation of residues B26-B30. This analog serves as a critical model for probing the structural determinants of insulin folding, stability, and receptor binding. Biochemically, DKP-insulin retains the core insulin fold—comprising A-chain (21 residues) and B-chain (30 residues)—linked by two interchain disulfide bonds (CysA7-B7 and CysA20-B19) and one intra-A-chain bond (CysA6-CysA11) [1] [6]. The B24Y substitution disrupts the hydrophobic core around the B24-B26 β-strand, a region essential for stabilizing the hormone's monomeric and receptor-bound states [1] [9]. Structural analyses via solution NMR (PDB ID: 6X4X) reveal that while the B24Y mutation preserves the overall tertiary structure, it induces subtle perturbations in the B20-B23 β-turn and the adjacent B25-B28 β-strand. These changes compromise the integrity of the hexameric assembly interface, reducing zinc-mediated stabilization critical for physiological insulin storage [1] [6].

  • Table 1: Structural Characteristics of Key Insulin Compounds
    CompoundStructural ModificationsKey Structural FeaturesBiological Implications
    Human InsulinNonePheB24 stabilizes hydrophobic core; B26-B30 β-strandOptimal folding efficiency; high receptor affinity
    DKP-Insulin (B24Y)TyrB24; Truncation of B26-B30Disrupted hydrophobic packing; altered B-chain C-terminusImpaired folding efficiency; retained bioactivity
    Insulin LisproProB28-LysB29 inversionReduced self-association propensityRapid absorption; faster pharmacokinetics

Historical Development and Key Discoveries in Insulin Engineering

The engineering of DKP-insulin is rooted in a century of insulin research, beginning with Banting and Best's isolation of pancreatic extracts in 1921, which demonstrated life-saving glycemic effects in diabetic dogs and humans [4] [7] [10]. Early animal-derived insulins (bovine/porcine) were replaced by recombinant human insulin in the 1980s, enabled by Genentech's expression of insulin chains in Escherichia coli [3] [7]. This era facilitated precision mutagenesis to probe structure-function relationships. Key milestones include:

  • Residue-Specific Mapping (1980s–1990s): Alanine-scanning mutagenesis identified PheB24, ValB12, and GlyB8 as critical for receptor binding or folding. Substitutions at B24 (e.g., Phe→Ala) caused >100-fold affinity loss, highlighting its role in anchoring the hormone-receptor interface [1] [9].
  • Chiral Mutagenesis Breakthrough: d-amino acid substitutions at GlyB8 revealed the residue's role in the TR transition—a conformational switch between inactive (T-state) and active (R-state) insulin. d-GlyB8 analogs exhibited enhanced stability but reduced bioactivity, underscoring the evolutionary constraint on foldability [1].
  • Rational Design of DKP-Insulin: Truncation of B26-B30 (yielding "des-pentapeptide" insulin) aimed to minimize aggregation while retaining core function. Coupling this with B24Y substitution created a model to dissect how conserved aromatic residues balance biosynthetic efficiency and functional potency [6] [9].

Significance of DKP-Insulin in Diabetes Research and Therapeutics

DKP-insulin transcends academic interest, offering fundamental insights into diabetes pathogenesis and therapeutic innovation:

  • Foldability Paradigm: Studies of B24Y-DKP-insulin revealed a paradox: despite near-native structure and activity (~80% receptor affinity vs. human insulin), its biosynthesis is markedly impaired in β-cells. This stems from hindered disulfide pairing (CysB19-A20) during proinsulin folding, linking molecular evolution to endoplasmic reticulum (ER) stress in monogenic diabetes [6]. Naturally occurring mutations at B24 cause neonatal diabetes, validating this "foldability threshold" in humans [1] [6].
  • Receptor Interaction Dynamics: DKP-insulin's retained bioactivity despite C-terminal truncation demonstrates the dispensability of B26-B30 for receptor engagement. The B24Y mutation, however, reduces affinity ~20-fold by perturbing contacts with the insulin receptor's leucine-rich repeat domain (L1). This positions DKP-insulin as a tool to map allosteric regulatory sites [6] [9].
  • Therapeutic Design Principles: DKP-insulin exemplifies how peripheral modifications (distal from receptor interfaces) can influence biophysical properties without abolishing function. This informs next-generation analogs:
  • Stability-Optimized Insulins: Substitutions enhancing helical propensity (e.g., A-chain residues) or reducing aggregation (e.g., B8 variants) borrow from DKP-insulin's mechanistic insights [9].
  • β-Cell Protective Agents: Compounds mitigating ER stress in proinsulin mutants could prevent β-cell loss in prediabetic states [5] [6].
  • Table 2: Key Research Findings on DKP-Insulin
    Study FocusMethodologyKey FindingsResearch Implications
    Folding EfficiencyProinsulin expression in β-cellsB24Y mutation impairs disulfide bond formation (CysB19-A20)Explains neonatal diabetes mutations at B24
    Structural IntegrityNMR spectroscopy (PDB 6X4X)Overall native fold preserved; altered B-chain dynamicsValidates functional resilience of insulin core
    Receptor BindingRadioligand assays20-fold reduced affinity; retained lipogenic potencyMaps IR-binding epitopes to B24-B28 β-strand

Properties

CAS Number

133107-49-0

Product Name

DKP-insulin

Molecular Formula

C12H15N3O4

Synonyms

DKP-insulin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.